molecular formula C7H10N2O5S B13206151 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13206151
M. Wt: 234.23 g/mol
InChI Key: YQLKISWASOZWSP-UHFFFAOYSA-N
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Description

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methanesulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carbon disulfide followed by oxidation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and resources required.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced heterocycles.

Scientific Research Applications

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxadiazole ring can participate in various chemical transformations, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methanesulfonylpropan-2-yl)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but contains a sulfur atom instead of oxygen.

    5-(2-Methanesulfonylpropan-2-yl)-1,3,4-triazole-2-carboxylic acid: Contains an additional nitrogen atom in the ring.

Uniqueness

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O5S

Molecular Weight

234.23 g/mol

IUPAC Name

5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C7H10N2O5S/c1-7(2,15(3,12)13)6-9-8-4(14-6)5(10)11/h1-3H3,(H,10,11)

InChI Key

YQLKISWASOZWSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(O1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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